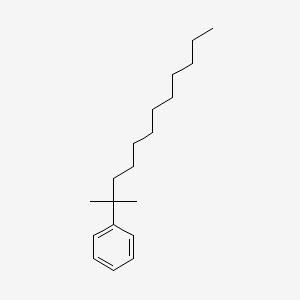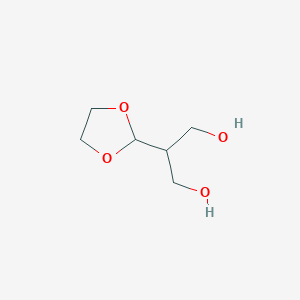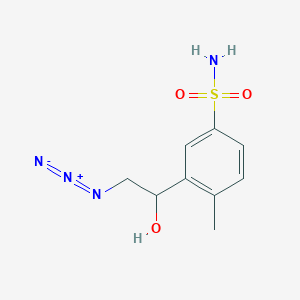
(2-Methyldodecan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldodecan-2-YL)benzene typically involves the alkylation of benzene with 2-methyldodecane. This can be achieved through Friedel-Crafts alkylation, a common method for introducing alkyl groups into aromatic rings. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyldodecan-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Methyldodecan-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyldodecan-2-YL)benzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldodecane: A similar alkyl derivative without the benzene ring.
Dodecylbenzene: A similar compound with a straight-chain dodecyl group attached to benzene.
2-Methylundecylbenzene: A compound with a shorter alkyl chain compared to (2-Methyldodecan-2-YL)benzene.
Uniqueness
This compound is unique due to the presence of a branched alkyl chain, which can influence its reactivity and physical properties. This branching can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its linear counterparts .
Propiedades
Número CAS |
184760-72-3 |
|---|---|
Fórmula molecular |
C19H32 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2-methyldodecan-2-ylbenzene |
InChI |
InChI=1S/C19H32/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18/h11-13,15-16H,4-10,14,17H2,1-3H3 |
Clave InChI |
QWGKLFWERVJRPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)




![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)


![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
